- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium BromideOrganic Letters, 2016, 18(5), 1154-1157,
Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

943310-52-9 structure
Productnaam:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-氟-2-醛基苯硼酸频呢醇酯
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-Fluoro-2-formylphenylboronic acid pinacol ester
- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
- N10678
- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
- EN300-12599310
- AKOS028114857
- DB-100340
- SCHEMBL137873
- MFCD18731000
- CS-16359
- Z2049760593
- STGVEURXAACTES-UHFFFAOYSA-N
- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- CS-0096064
- 943310-52-9
- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
-
- Inchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
- InChI-sleutel: STGVEURXAACTES-UHFFFAOYSA-N
- LACHT: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1
Berekende eigenschappen
- Exacte massa: 250.1176527g/mol
- Monoisotopische massa: 250.1176527g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 316
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 35.5
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12599310-0.05g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 0.05g |
$64.0 | 2023-05-06 | |
Enamine | EN300-12599310-0.1g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 0.1g |
$89.0 | 2023-05-06 | |
Enamine | EN300-12599310-5.0g |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95% | 5g |
$991.0 | 2023-05-06 | |
Chemenu | CM219272-1g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 95+% | 1g |
$645 | 2022-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |
4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |
943310-52-9 | 96% | 1g |
¥8011.00 | 2023-02-25 | |
Aaron | AR01KLEG-250mg |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 250mg |
$11.00 | 2025-02-12 | |
Aaron | AR01KLEG-10g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 97% | 10g |
$186.00 | 2024-07-18 | |
Aaron | AR01KLEG-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 5g |
$93.00 | 2025-02-12 | |
abcr | AB594982-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |
943310-52-9 | 5g |
€202.60 | 2024-07-24 | ||
Ambeed | A459770-5g |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
943310-52-9 | 98% | 5g |
$102.0 | 2025-03-05 |
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 36 h, 80 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Referentie
- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated IminesSynlett, 2016, 27(14), 2043-2050,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ; 2 h, rt → 80 °C
Referentie
- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 16 h, 100 °C
Referentie
- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 80 °C; overnight, 80 °C
Referentie
- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 16 h, 110 °C
Referentie
- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ; 4 h, rt
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C
Referentie
- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated IminesJournal of the American Chemical Society, 2016, 138(1), 84-87,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- Preparation method of antifungal drug tavaborole, China, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Referentie
- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] AnnulationsOrganic Letters, 2023, 25(10), 1661-1666,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ; 4 h, 70 °C
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt
Referentie
- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of BenzaldehydesJournal of the American Chemical Society, 2021, 143(7), 2920-2929,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ; rt → 105 °C; 16 h, 100 - 105 °C
Referentie
- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,
Synthetic Routes 12
Reactievoorwaarden
1.1 Solvents: Benzene ; 14 h, reflux
Referentie
- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reactievoorwaarden
Referentie
- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
Referentie
- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamasesBioorganic & Medicinal Chemistry Letters, 2021, 41,,
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials
- (4-Fluoro-2-formylphenyl)boronic acid
- 2-Bromo-4-fluorobenzaldehyde
- 2,3-Dimethylbutane-2,3-diol
- 2-Bromo-5-fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate
- Bis(pinacolato)diborane
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Gerelateerde literatuur
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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